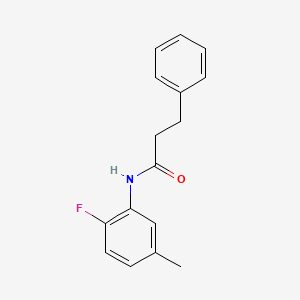
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide is an anilide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide and related compounds have been synthesized and studied for their antitumor properties. For instance, Xuechen Hao et al. (2017) synthesized a compound related to N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
Neurological Research
In neurological research, derivatives of this compound have been used as imaging probes in Alzheimer's disease studies. Kepe et al. (2006) used a derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Kinase Inhibition
Derivatives have been identified as potent inhibitors in kinase research. Schroeder et al. (2009) reported on a derivative that showed significant inhibition of the Met kinase superfamily, highlighting its potential therapeutic applications (Schroeder et al., 2009).
Chemoselective Reactions
The compound's derivatives have been investigated for their chemoselective reactions. Hajji et al. (2002) explored the chemoselective reactions of a related compound, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
NF-kappaB and AP-1 Gene Expression Inhibition
Research by Palanki et al. (2000) explored derivatives of N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for inhibiting NF-kappaB and AP-1 gene expression, which is critical in various physiological processes (Palanki et al., 2000).
Synthesis for Medicinal Chemistry
This compound's derivatives have also been synthesized for use in medicinal chemistry. Srinivas et al. (2014) described an improved synthesis process for a key intermediate derived from N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for the preparation of Tolterodine (Srinivas et al., 2014).
AMPA Receptor Ligand Synthesis
Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative as a potential radiotracer for cerebral imaging, focusing on AMPA receptor ligands (Kronenberg et al., 2007).
Hepatitis C Virus Polymerase Inhibition
Cheng et al. (2010) investigated derivatives for inhibiting hepatitis C virus polymerase, highlighting the compound's potential in antiviral research (Cheng et al., 2010).
Eigenschaften
Produktname |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
|---|---|
Molekularformel |
C16H16FNO |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16FNO/c1-12-7-9-14(17)15(11-12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
InChI-Schlüssel |
BOECBBJDMCTSAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)F)NC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



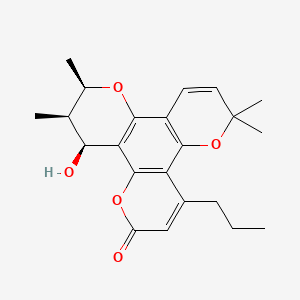
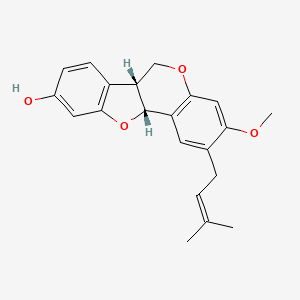
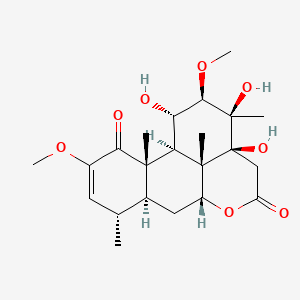
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
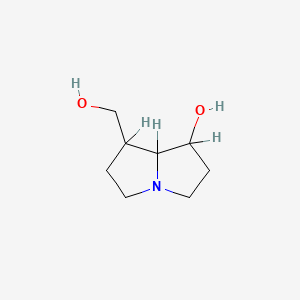
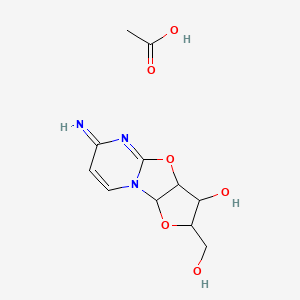
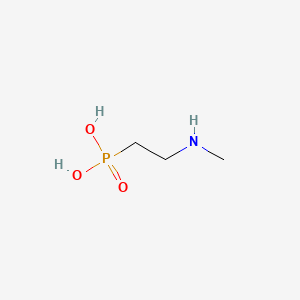
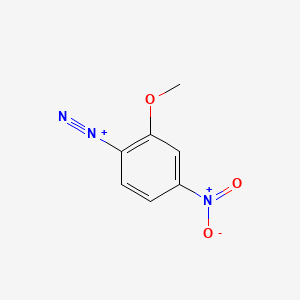
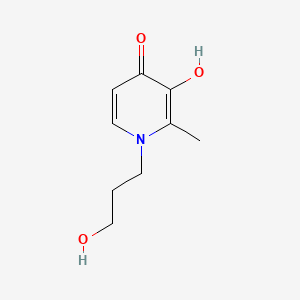
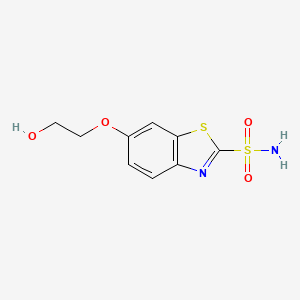
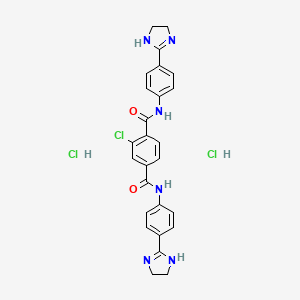
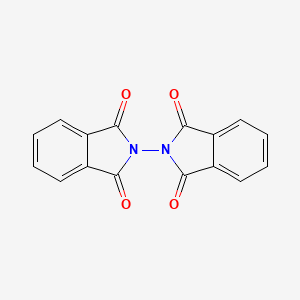

![N-[bis(aziridin-1-yl)phosphoryl]-5-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1210951.png)